molecular formula C26H36O8 B12777563 Triacetylandrographolide CAS No. 79233-05-9

Triacetylandrographolide

Cat. No.: B12777563
CAS No.: 79233-05-9
M. Wt: 476.6 g/mol
InChI Key: KJFJXGDQSMGFTO-GSGGYZLZSA-N
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Description

Triacetylandrographolide is a derivative of andrographolide, a bicyclic diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacetylandrographolide is synthesized by acetylating andrographolide. The process involves reacting andrographolide with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using andrographolide extracted from Andrographis paniculata. The process is optimized for yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Triacetylandrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Triacetylandrographolide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Triacetylandrographolide stands out due to its enhanced bioavailability and potency compared to its parent compound and other derivatives. Its acetylation increases its lipophilicity, allowing better cellular uptake and improved therapeutic efficacy .

Properties

CAS No.

79233-05-9

Molecular Formula

C26H36O8

Molecular Weight

476.6 g/mol

IUPAC Name

[(1R,2R,4aS,5R,8aS)-2-acetyloxy-5-[(2E)-2-[(4S)-4-acetyloxy-2-oxooxolan-3-ylidene]ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate

InChI

InChI=1S/C26H36O8/c1-15-7-10-22-25(5,12-11-23(34-18(4)29)26(22,6)14-32-16(2)27)20(15)9-8-19-21(33-17(3)28)13-31-24(19)30/h8,20-23H,1,7,9-14H2,2-6H3/b19-8+/t20-,21-,22+,23-,25+,26+/m1/s1

InChI Key

KJFJXGDQSMGFTO-GSGGYZLZSA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1OC(=O)C)C)C/C=C/3\[C@@H](COC3=O)OC(=O)C)C

Canonical SMILES

CC(=O)OCC1(C2CCC(=C)C(C2(CCC1OC(=O)C)C)CC=C3C(COC3=O)OC(=O)C)C

Origin of Product

United States

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